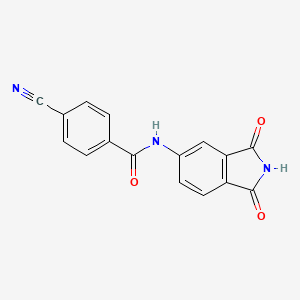
4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. 主に科学研究で使用され、化学、生物学、医学におけるさまざまな用途があります。
作用機序
WAY-271146の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、特定のタンパク質または酵素に結合し、その活性を調節して、さまざまな生物学的効果をもたらします。正確な分子標的および経路は、特定の用途および使用のコンテキストによって異なります。
準備方法
合成経路と反応条件
WAY-271146の合成は、4-シアノベンゾイルクロリドと5-アミノ-1,3-ジオキソイソインドリンを特定の条件下で反応させることから始まります . 通常、反応はジクロロメタンなどの溶媒とトリエチルアミンなどの塩基を必要とし、反応を促進します。生成物は、再結晶やクロマトグラフィーなどの標準的な技術を使用して精製されます。
工業生産方法
WAY-271146の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、収率と純度を最大限に高めるために反応条件を最適化します。これには、自動反応器や高度な精製方法を使用し、最終製品の一貫性と品質を確保することが含まれる場合があります。
化学反応の分析
反応の種類
WAY-271146は、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化生成物を生成します。
還元: 還元反応は、WAY-271146をその還元型に変換できます。
置換: この化合物は置換反応に参加でき、官能基が別の基に置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬が置換反応に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化誘導体が得られるのに対し、還元によりWAY-271146の還元型が生成される可能性があります。
科学研究への応用
WAY-271146は、科学研究において幅広い用途があります。
化学: さまざまな化学反応や研究において試薬として使用されます。
生物学: この化合物は、さまざまな生物系に対する影響を調査するために、生物学的アッセイで使用されます。
医学: WAY-271146は、その潜在的な治療効果とその医薬品開発における役割について調査されています。
産業: この化合物は、新しい材料や工業プロセス開発に使用されます。
科学的研究の応用
WAY-271146 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is employed in biological assays to study its effects on different biological systems.
Medicine: WAY-271146 is investigated for its potential therapeutic properties and its role in drug development.
Industry: The compound is used in the development of new materials and industrial processes.
類似化合物との比較
WAY-271146は、他の類似化合物と比較することで、その独自性を強調できます。
類似化合物: 4-シアノ-N-(1,3-ジオキソイソインドリン-5-イル)ベンザミド誘導体などの化合物は、WAY-271146と構造的に類似しています.
独自性: WAY-271146は、その特定の分子構造と、さまざまな用途で発揮する特定の効果により、独自性があります。
WAY-271146の詳細な側面を理解することで、研究者はこの化合物を自分の研究や用途でより適切に利用できます。
生物活性
4-Cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide is a compound that has gained attention in recent pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a cyano group attached to an isoindolin backbone, which is known for its interaction with various biological targets. Its unique structure allows it to participate in multiple biochemical pathways.
Research indicates that compounds with similar structures often interact with various receptors and enzymes, leading to significant biological effects:
- Receptor Binding : This compound may bind to multiple receptors, influencing their functions and resulting in altered cellular responses. Indole derivatives typically show high affinity for these targets.
- Biochemical Pathways : The compound is suggested to influence pathways related to inflammation, cancer progression, and neuroprotection. Its potential role as an anti-inflammatory agent has been highlighted in several studies .
Biological Activities
The biological activities of this compound can be summarized as follows:
Anticancer Activity
Recent studies have explored the compound's anticancer properties. It has shown selective cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HCC) and breast cancer cells. The mechanism appears to involve the modulation of cell cycle-related proteins, such as cyclin-dependent kinases (CDKs) and tumor suppressor proteins .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests its potential use in treating chronic inflammatory diseases .
Antioxidant Properties
Preliminary findings indicate that this compound may possess antioxidant properties comparable to established antioxidants like ascorbic acid. This suggests its utility in mitigating oxidative stress-related conditions .
Case Studies and Research Findings
特性
IUPAC Name |
4-cyano-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3/c17-8-9-1-3-10(4-2-9)14(20)18-11-5-6-12-13(7-11)16(22)19-15(12)21/h1-7H,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPVQIVKMRWZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













